3-(3-Chlorophenyl)azetidine hydrochloride 3-(3-Chlorophenyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861741
InChI: InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
SMILES:
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09 g/mol

3-(3-Chlorophenyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC15861741

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)azetidine hydrochloride -

Specification

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
IUPAC Name 3-(3-chlorophenyl)azetidine;hydrochloride
Standard InChI InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
Standard InChI Key STLJDQXZHZVLKJ-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) bonded to a 3-chlorophenyl group at the 3-position. The hydrochloride salt enhances solubility in polar solvents. Key structural features include:

  • Molecular formula: C₉H₁₁Cl₂NO (calculated for the free base) .

  • Azetidine ring conformation: The ring’s puckered geometry introduces strain, influencing reactivity and binding interactions .

Table 1: Physicochemical Properties of 3-(3-Chlorophenyl)azetidine Hydrochloride

PropertyValueSource
Molecular Weight240.10 g/mol (free base)
Melting PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (hydrophobic)
SolubilitySoluble in methanol, DMSO

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis for 3-(3-Chlorophenyl)azetidine hydrochloride is documented, analogous methods for arylazetidines suggest feasible pathways:

  • Ring-Opening Alkylation:

    • Reacting 3-chlorophenylmagnesium bromide with azetidine precursors under Grignard conditions .

    • Yield: ~85% for similar arylazetidines .

  • Reductive Amination:

    • Condensation of 3-chloroacetophenone with azetidine followed by hydrochloric acid salification .

Table 2: Comparative Synthesis Metrics for Analogous Azetidines

MethodYield (%)Purity (%)Key Reagents
Grignard Alkylation85953-Chlorophenyl MgBr
Reductive Amination7892NaBH₄, HCl

Pharmacological Profile

Monoamine Transporter Affinity

Structural analogs exhibit notable activity at serotonin (SERT) and dopamine (DAT) transporters:

  • SERT Selectivity: 3,4-Dichlorophenyl-substituted azetidines show Kᵢ = 1.0–1.3 nM for SERT, with >100-fold selectivity over DAT .

  • Mechanistic Implications: The 3-chlorophenyl group enhances hydrophobic interactions with transporter pockets, while the azetidine’s rigidity optimizes binding geometry .

Comparative Analysis with Related Azetidines

Table 3: Pharmacological Comparison of Azetidine Derivatives

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)Selectivity (SERT/DAT)
3-(3-Chlorophenyl)azetidine (Est.)1.5–2.0150–200100
3-(3,4-Dichlorophenyl)azetidine1.0180180

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